3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
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Overview
Description
3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)PROPANAMIDE is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline and chromenone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Isoindoline synthesis: Starting materials such as phthalic anhydride and amines, with catalysts like Lewis acids.
Chromenone synthesis: Starting materials such as salicylaldehyde and acetic anhydride, with acidic or basic catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for quality control.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or receptor function.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanamide: Lacks the chromenone moiety.
N-(4-Methyl-2-oxo-2H-chromen-7-yl)propanamide: Lacks the isoindoline ring.
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C21H22N2O5/c1-12-10-19(25)28-17-11-13(6-7-14(12)17)22-18(24)8-9-23-20(26)15-4-2-3-5-16(15)21(23)27/h6-7,10-11,15-16H,2-5,8-9H2,1H3,(H,22,24) |
InChI Key |
GERHNIFCNHIUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN3C(=O)C4CCCCC4C3=O |
Origin of Product |
United States |
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